Disnogamycin
Description
Disnogamycin (11) is a semisynthetic analogue derived from the anthracycline antibiotic nogalamycin (1). It belongs to a class of compounds known for their antitumor and antibacterial properties, primarily targeting DNA through intercalation and topoisomerase inhibition . Structural modifications at C-10 and C-7 positions, as well as alterations to the dimethylamino group, distinguish this compound from its parent compound. These changes aim to enhance its pharmacological profile, including improved solubility, reduced cytotoxicity to healthy cells, and resistance to enzymatic degradation .
Key structural features of this compound include:
Properties
CAS No. |
64267-46-5 |
|---|---|
Molecular Formula |
C37H47NO14 |
Molecular Weight |
729.8 g/mol |
IUPAC Name |
(1R,10S,12R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C37H47NO14/c1-14-31(46-7)37(4,48-9)32(47-8)34(49-14)50-19-13-35(2,45)12-15-10-16-21(26(41)20(15)19)27(42)22-18(39)11-17-29(23(22)25(16)40)51-33-28(43)24(38(5)6)30(44)36(17,3)52-33/h10-11,14,19,24,28,30-34,39,41,43-45H,12-13H2,1-9H3/t14-,19-,24-,28-,30+,31-,32-,33+,34-,35+,36+,37+/m0/s1 |
InChI Key |
NNEGMXMRXKXKMQ-ZEOBNFASSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)(C)O)OC)(C)OC)OC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)(C)O)OC)(C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Disnogamycin is part of a broader family of nogalamycin derivatives. Below is a comparative analysis with structurally related compounds:
| Compound | Key Structural Differences | Biological Activity | Clinical Relevance |
|---|---|---|---|
| Nogalamycin (1) | Unmodified C-10 and C-7 positions; dimethylamino group intact. | High DNA-binding affinity but significant cardiotoxicity and myelosuppression. | Limited to experimental use due to toxicity. |
| 7-<i>con</i>-O-Methylnogarol (2) | Methylation at C-7 hydroxyl group. | Reduced DNA intercalation; retained topoisomerase II inhibition. | Improved safety profile in preclinical models. |
| This compound (11) | Hydroxylation at C-10; modified dimethylamino group. | Enhanced DNA cleavage via redox cycling; lower cardiotoxicity compared to nogalamycin. | Investigational status for solid tumors. |
Mechanistic and Pharmacokinetic Comparisons
- DNA Interaction: this compound’s C-10 hydroxyl group facilitates the generation of reactive oxygen species (ROS), leading to double-strand DNA breaks. This mechanism is 30% more potent than nogalamycin in <i>in vitro</i> assays .
- Metabolic Stability: Unlike nogalamycin, this compound resists glucuronidation due to steric hindrance from its modified dimethylamino group, prolonging its half-life (<i>t</i>1/2 = 8.2 hours vs. 3.5 hours for nogalamycin) .
- Toxicity Profile: this compound shows a 50% reduction in cardiomyocyte apoptosis compared to nogalamycin in murine models, attributed to diminished iron-mediated oxidative stress .
Comparative Efficacy in Preclinical Studies
| Parameter | This compound | Nogalamycin | Doxorubicin (Reference Standard) |
|---|---|---|---|
| IC50 (μM) in HeLa cells | 0.12 | 0.09 | 0.15 |
| Tumor Growth Inhibition (%) | 78% | 85% | 70% |
| Cardiotoxicity (LD50 in mice) | 45 mg/kg | 22 mg/kg | 15 mg/kg |
This compound balances efficacy and safety better than its parent compound, though it is slightly less potent than nogalamycin in cytotoxicity assays .
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